5,7-Diazaspiro[2.5]octane-4,6,8-trione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diazaspiro[2.5]octane-4,6,8-trione typically involves the condensation of barbituric acid with 1,2-dibromoethane in the presence of a base . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for 5,7-Diazaspiro[2 the scalability of the synthetic route involving barbituric acid and 1,2-dibromoethane suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5,7-Diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrogen atoms in the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bases such as sodium hydroxide, and reducing agents like lithium aluminum hydride . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,7-Diazaspiro[2.5]octane-4,6,8-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit matrix metalloproteinases by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and tumor growth. The compound’s spiro structure allows it to fit into enzyme active sites with high specificity, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 5,7-Diazaspiro[2.5]octane-4,6,8-trione, known for its use in the synthesis of barbiturates.
1,2-Dibromoethane: Another precursor used in the synthesis, known for its role in nucleophilic substitution reactions.
Cyclopropane Derivatives: Compounds with similar spiro structures, often studied for their unique chemical and biological properties.
Uniqueness
This compound is unique due to its spiro structure, which imparts specific chemical reactivity and biological activity. Its ability to inhibit enzymes with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,7-diazaspiro[2.5]octane-4,6,8-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-6(1-2-6)4(10)8-5(11)7-3/h1-2H2,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZDTWRGIHYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219692 | |
Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-77-9 | |
Record name | 5,5-Ethylenebarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-ETHYLENEBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNQ0H65BGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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